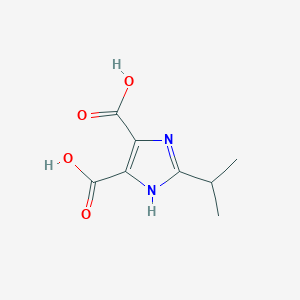

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several methods. One common approach involves the nitration of d-tartaric acid, followed by treatment with ammonia and aldehydes . This process yields various imidazole-4,5-dicarboxylic acids, including 2-isopropyl derivatives . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale chemical synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH adjustments, and the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the antihypertensive drug Olmesartan, which is used for managing high blood pressure. The synthesis of this compound involves multiple steps that convert simpler precursors into the desired imidazole derivative .

Table 1: Key Pharmaceutical Applications

| Compound | Application | Notes |

|---|---|---|

| Olmesartan | Antihypertensive | Derived from this compound |

| 4-Aminoimidazole-5-carboxylic acid | Intermediate for purine synthesis | Important for nucleic acid metabolism |

| Imidazole derivatives | CNS stimulants and sedatives | Used therapeutically in various conditions |

Catalysis

2.1 Metallosurfactants Development

Recent studies have highlighted the use of this compound in the synthesis of novel N-Heterocyclic Carbene (NHC) palladium(II) metallosurfactants. These compounds exhibit enhanced catalytic activity in organic reactions such as Suzuki-Miyaura coupling and reduction processes when compared to traditional catalytic systems. The functionalization of the imidazole backbone with hydrophilic and lipophilic groups allows for better solubilization and reactivity in aqueous environments .

Table 2: Catalytic Applications

| Reaction Type | Catalyst Type | Performance Comparison |

|---|---|---|

| Suzuki-Miyaura coupling | NHC Palladium Metallosurfactants | Three times more active than commercial PEPPSI complexes |

| Reduction reactions | Functionalized Imidazoles | Stable aggregates improve catalytic efficiency |

Agricultural Applications

3.1 Anticoccidial Agents

Research has shown that derivatives of this compound can act as potential anticoccidial agents. These compounds are critical in veterinary medicine for treating parasitic infections in poultry and livestock, thereby improving animal health and productivity .

Chemical Synthesis and Research

4.1 Organic Synthesis Reagent

The compound is also utilized as a reagent in various organic synthesis pathways due to its ability to undergo diverse chemical transformations. Its unique structure allows it to participate in reactions that lead to the formation of complex organic molecules, making it valuable in synthetic organic chemistry .

Case Study 1: Synthesis of Olmesartan

In a study focusing on the synthesis of Olmesartan from this compound, researchers outlined a multi-step process involving hydrolysis and cyclization reactions to achieve high yields of the final product. The efficiency of this method highlights the importance of this imidazole derivative in pharmaceutical applications.

Case Study 2: Catalytic Performance

A comparative analysis was conducted on the catalytic performance of newly synthesized metallosurfactants based on this compound versus conventional catalysts. The results indicated a significant increase in reaction rates and yields due to improved solubility and stability of the metallosurfactants in aqueous solutions.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid include:

- Imidazole-4,5-dicarboxylic acid

- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid

- 2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Uniqueness

What sets this compound apart is its unique isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Biological Activity

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid (I45DC) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, including antiviral effects, enzyme inhibition, and potential therapeutic applications.

- CAS Number : 51294-23-6

- Molecular Formula : C8H10N2O4

- Molecular Weight : 198.18 g/mol

- Melting Point : 280-285 °C (dec.)

The biological activity of I45DC is primarily attributed to its ability to interact with various biological macromolecules. It functions as an inhibitor of enzymes critical for viral replication and cellular metabolism. The compound has been shown to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for nucleotide synthesis in both viral and host cells.

Antiviral Activity

Recent studies have highlighted the antiviral properties of I45DC against several viruses, including:

- Yellow Fever Virus (YFV) : I45DC exhibited an effective EC50 value of 1.85 μM, indicating strong antiviral activity.

- Dengue Virus (DENV) : The compound demonstrated significant inhibition of DENV replication, with a selectivity index that suggests low cytotoxicity at therapeutic doses.

These findings suggest that I45DC may serve as a potential lead compound for developing antiviral therapies.

Enzyme Inhibition Studies

I45DC has been investigated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (μM) | Notes |

|---|---|---|

| IMP Dehydrogenase | 0.12 | Mechanism-based inhibition |

| HIV-1 Protease | 5.0 | Effective against HIV replication |

| NS5B RNA Polymerase | 32.2 | Significant inhibition in HCV studies |

The inhibition of IMPDH is particularly noteworthy as it disrupts the synthesis of guanine nucleotides, which are crucial for viral RNA synthesis.

Case Studies and Research Findings

- Antiviral Efficacy Against RSV : A comparative study showed that I45DC had an EC50 value ranging from 5–28 μM against respiratory syncytial virus (RSV), outperforming some standard antiviral drugs like ribavirin .

- Inhibition of Viral Replication : In vitro assays demonstrated that I45DC effectively reduced viral loads in infected cell cultures, indicating its potential as an antiviral agent .

- Therapeutic Applications : The compound's ability to inhibit key enzymes involved in viral replication positions it as a candidate for therapeutic development against viral infections, particularly in immunocompromised patients .

Comparative Analysis with Related Compounds

The biological activity of I45DC can be compared with other imidazole derivatives known for their pharmacological effects:

| Compound | Target Virus | EC50 (μM) | Notes |

|---|---|---|---|

| I45DC | YFV | 1.85 | High selectivity and low cytotoxicity |

| Ribavirin | RSV | 1.3 | Standard antiviral but with higher toxicity |

| Other Imidazole Derivatives | Various | Varies | Generally lower efficacy against YFV |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-isopropyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization reactions to form the imidazole core, followed by functionalization. For example:

- Cyclization : Reacting α-diketones with ammonia and aldehydes under acidic conditions to form the imidazole ring .

- Esterification/Functionalization : Introducing the isopropyl group via alkylation or substitution reactions. Hydrothermal methods with lanthanide salts and aliphatic carboxylates (e.g., formate or oxalate) can yield coordination polymers, as seen in related imidazole-dicarboxylate systems .

- Optimization : Adjust reaction temperature (80–120°C) and pH (4–6) to minimize side products. Use NMR (e.g., 1H, 13C) and LC-MS to monitor intermediate formation .

Q. How can the structure and purity of this compound be validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding patterns (as demonstrated for analogous imidazole-dicarboxylates) .

- Spectroscopy : Use 1H NMR to identify proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and IR to detect carboxylic acid O-H stretches (~2500–3000 cm−1) .

- Chromatography : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : Use the dicarboxylic acid groups to coordinate with lanthanides (e.g., Gd3+, Tb3+) or transition metals. Hydrothermal synthesis (120–160°C, 24–72 hrs) promotes framework assembly, as shown in studies with 2-ethyl and 2-propyl analogues .

- Topology Control : Modulate the isopropyl group’s steric effects to influence pore size and stability. For example, smaller substituents favor 3D networks, while bulkier groups may yield 2D layers .

- Characterization : Analyze MOFs via PXRD, TGA, and gas sorption (N2 at 77 K) to confirm structural integrity and porosity .

Q. How do intramolecular hydrogen bonds and substituents affect the reactivity of this compound in catalysis?

- Methodological Answer :

- Hydrogen Bonding : The carboxylic acid groups form intramolecular H-bonds with the imidazole N-H, stabilizing the planar conformation and enhancing acidity (pKa ~2.5–3.5). This promotes coordination to metal catalysts in asymmetric synthesis .

- Substituent Effects : The isopropyl group increases steric hindrance, reducing nucleophilic attack at C-2. Compare reactivity with 2-ethyl or 2-trifluoromethyl derivatives using kinetic studies (UV-Vis monitoring) .

- Computational Modeling : DFT calculations (B3LYP/6-311+G**) can predict electron density distribution and active sites for catalysis .

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol (25°C, 24 hrs) with gravimetric analysis. For example, related compounds show higher solubility in DMSO due to H-bond acceptance .

- pH-Dependent Studies : Adjust pH to deprotonate carboxylic acids (pH >5), enhancing aqueous solubility. Use UV-Vis spectroscopy to quantify solubility at λ~270 nm .

- Crystallography : Compare crystal packing (e.g., π-π stacking vs. H-bond networks) to explain discrepancies. Bulkier substituents like isopropyl may reduce solubility via hydrophobic effects .

Properties

CAS No. |

51294-23-6 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2-propan-2-yl-1H-imidazole-4,5-dicarboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c1-3(2)6-9-4(7(11)12)5(10-6)8(13)14/h3H,1-2H3,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

YCSKGHLYJDXIQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(N1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.